

An In-depth Technical Guide to 2-(4-fluorophenyl)quinolin-7-amine

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Compound of Interest

Compound Name: 2-(4-fluorophenyl)quinolin-7-amine

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Introduction

This technical guide provides a comprehensive overview of **2-(4-fluorophenyl)quinolin-7-amine**, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. The introduction of a fluorophenyl group at the 2-position and an amine group at the 7-position suggests potential for this molecule to interact with various biological targets, making it a candidate for further investigation in drug development programs. This document outlines its chemical identity, representative synthesis and characterization data, and its potential biological context, with a focus on signaling pathways relevant to cancer research.

Chemical Identity

- IUPAC Name: **2-(4-fluorophenyl)quinolin-7-amine**
- Synonyms: 7-Amino-2-(4-fluorophenyl)quinoline
- CAS Number: 1092773-05-4
- Molecular Formula: C₁₅H₁₁FN₂
- Molecular Weight: 238.26 g/mol

- Chemical Structure:

Representative Physicochemical and Spectroscopic Data

Due to the limited availability of published experimental data for **2-(4-fluorophenyl)quinolin-7-amine**, the following table summarizes representative data for the closely related analog, 2-phenylquinoline. This information is provided to give an indication of the expected physicochemical and spectroscopic properties.

Parameter	Representative Value (for 2-phenylquinoline)
Physical State	Solid
Melting Point	84-86 °C
¹ H NMR (CDCl ₃ , ppm)	δ 8.20-7.30 (m, 11H, Ar-H)
¹³ C NMR (CDCl ₃ , ppm)	δ 157.4, 148.3, 139.7, 136.6, 129.8, 129.5, 129.3, 128.8, 127.5, 127.4, 127.2, 126.3, 119.0
Mass Spectrometry (EI)	m/z 205 (M ⁺)[1]
Infrared (KBr, cm ⁻¹)	3050, 1615, 1580, 1550, 1490, 760, 690

Disclaimer: The data presented in this table is for the related compound 2-phenylquinoline and should be used for estimation purposes only.

Experimental Protocols: Representative Synthesis

A plausible and widely used method for the synthesis of 2-arylquinolines is the Friedländer annulation.[2][3][4][5] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of **2-(4-fluorophenyl)quinolin-7-amine**, a multi-step approach starting with a suitable nitroaniline is a common strategy.

Representative Multi-Step Synthesis:

- Step 1: Friedländer Annulation to form the 7-nitroquinoline intermediate.
 - Reaction: Condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one.
 - Reagents and Conditions:
 - 2-amino-4-nitrobenzaldehyde (1 equivalent)
 - 1-(4-fluorophenyl)ethan-1-one (1.1 equivalents)
 - Base catalyst (e.g., sodium hydroxide or potassium hydroxide) in a solvent such as ethanol.
 - The reaction mixture is typically heated under reflux for several hours.
 - Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-(4-fluorophenyl)-7-nitroquinoline, is collected by filtration, washed with cold ethanol, and dried.
- Step 2: Reduction of the nitro group to an amine.
 - Reaction: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline to **2-(4-fluorophenyl)quinolin-7-amine**.
 - Reagents and Conditions:
 - 2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent)
 - Reducing agent such as tin(II) chloride ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in a solvent like ethanol or ethyl acetate, often with the addition of concentrated hydrochloric acid.
 - The reaction is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC).
 - Work-up: The reaction mixture is cooled and made basic with an aqueous solution of sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried

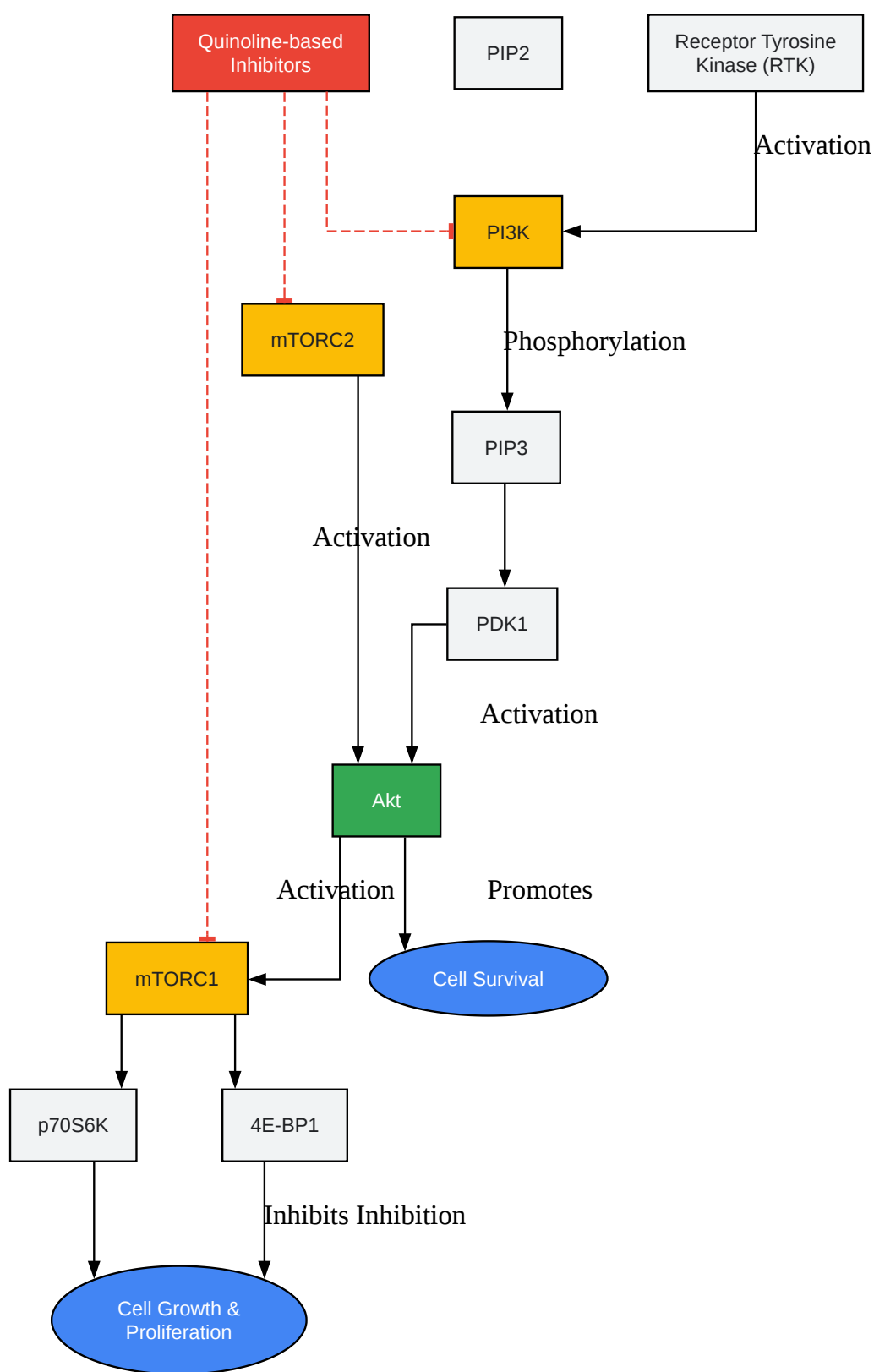
over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Biological Context and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties. In the context of oncology, numerous 2-arylquinoline derivatives have been investigated for their potential as anticancer agents.^[6] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell signaling, such as protein kinases.

A critical signaling pathway that is frequently dysregulated in various cancers is the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Many quinoline-based molecules have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR. The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by quinoline-based compounds.



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Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

2-(4-fluorophenyl)quinolin-7-amine is a molecule with significant potential for further investigation in the field of drug discovery, particularly in oncology. Its structural features are common to many known kinase inhibitors. While specific experimental data for this compound is not widely available, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. Further research into the biological activity of **2-(4-fluorophenyl)quinolin-7-amine** is warranted to fully elucidate its therapeutic potential.

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